2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a furan ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which undergoes esterification to form the ethyl ester. This intermediate is then subjected to a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the furan and hydroxyethyl groups. The final step involves the formation of the carboxamide linkage under mild conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction setups are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and hydroxyethyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
- 2-ethoxy-N-[2-(thiophen-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
- 2-ethoxy-N-[2-(pyridin-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
Uniqueness
2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is unique due to the specific positioning of the furan ring and the hydroxyethyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-24-17-8-7-13-5-3-4-6-15(13)18(17)19(22)20-11-16(21)14-9-10-23-12-14/h3-10,12,16,21H,2,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERBADSJLQUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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